Product packaging for 2-Ethoxyethyl trichloroacetate(Cat. No.:CAS No. 30668-97-4)

2-Ethoxyethyl trichloroacetate

Cat. No.: B1583959
CAS No.: 30668-97-4
M. Wt: 235.5 g/mol
InChI Key: LEGOWVFXOHMHKG-UHFFFAOYSA-N
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Description

2-Ethoxyethyl Trichloroacetate (CAS RN: 30668-97-4) is a chemical compound supplied as a liquid with a minimum purity of 95.0% (by GC) . It is characterized as a clear liquid that can range from colorless to orange or green in appearance . Its molecular formula is C₆H₉Cl₃O₃, with a molecular weight of 235.49 g/mol . Key physical properties include a specific gravity of 1.32 and a refractive index of 1.45 . For optimal stability, it is recommended to store this compound in a cool, dark place, ideally at temperatures below 15°C . In scientific research, trichloroacetate esters and related compounds are of interest in synthetic chemistry. For instance, Trichloroacetic Acid (TCA), a related compound, has documented utility as a catalyst in various oxidation reactions and organic syntheses, such as the sulfoxidation of phenylmercaptoacetic acids . This suggests potential research applications for its esters as reagents or intermediates in catalytic systems and the preparation of more complex molecules. Researchers should consult the specific safety data sheet (SDS) for handling and hazard information. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9Cl3O3 B1583959 2-Ethoxyethyl trichloroacetate CAS No. 30668-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyethyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O3/c1-2-11-3-4-12-5(10)6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGOWVFXOHMHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338234
Record name 2-Ethoxyethyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30668-97-4
Record name 2-Ethoxyethyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Structure

The synthesis of 2-ethoxyethyl trichloroacetate (B1195264) is typically achieved through the esterification of trichloroacetic acid with 2-ethoxyethanol (B86334). This reaction often requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The structure of 2-ethoxyethyl trichloroacetate features a trichloroacetyl group attached to an ethoxyethyl moiety.

Chemical Reactions

2-Ethoxyethyl trichloroacetate (B1195264) can undergo several types of chemical reactions. One common reaction is hydrolysis, which can be catalyzed by either an acid or a base, yielding trichloroacetic acid and 2-ethoxyethanol (B86334). It is also susceptible to nucleophilic substitution reactions, where the trichloroacetate group is displaced by another nucleophile.

Research Findings on 2-Ethoxyethyl Trichloroacetate

Contemporary Research Applications

Esterification Pathways and Catalytic Systems

The formation of the ester bond between an alcohol and a carboxylic acid is the cornerstone of 2-ethoxyethyl trichloroacetate synthesis. This process can be achieved through direct reaction or with the aid of various catalytic systems to improve reaction rates and yields.

CCl₃COOH + HOCH₂CH₂OC₂H₅ → CCl₃COOCH₂CH₂OC₂H₅ + H₂O

For industrial-scale production, this process is frequently carried out in continuous reactors. This approach allows for the continuous feeding of reactants and the removal of products, leading to an efficient and high-yield synthesis.

To accelerate the esterification process, various catalysts can be employed. Traditional acid catalysts like sulfuric acid are effective in protonating the carbonyl oxygen of trichloroacetic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by 2-ethoxyethanol (B86334). researchcommons.org However, the use of liquid acids can lead to corrosion issues and require additional neutralization and purification steps. rsc.org

A more environmentally benign and efficient alternative is the use of solid superacid catalysts. sapub.org These materials, such as sulfated zirconia (SO₄²⁻/ZrO₂) and other sulfated metal oxides, possess acid strengths greater than 100% sulfuric acid and can significantly enhance the rate of esterification reactions. rsc.orgsapub.orgnih.gov Solid superacids offer several advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact. rsc.org Research has shown that sulfated zirconia exhibits high reactivity in the esterification of fatty acids, surpassing conventional mineral acids. rsc.org The application of solid superacids can lead to new gas- and liquid-solid phase reactions, which are considered green chemistry processes. sapub.org

Catalyst TypeExample(s)Role in SynthesisAdvantages
Liquid Acid Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen, increasing electrophilicity. Effective and well-established.
Solid Superacid Sulfated Zirconia (SO₄²⁻/ZrO₂), Sulfated Tin Oxide (SO₄²⁻/SnO₂)Provides strong acidic sites for catalysis. nih.govEnvironmentally friendly, reusable, reduces corrosion. rsc.orgsapub.org
Other p-Toluenesulfonic acid, Butyl titanateCatalyzes esterification. google.comCan be tailored for specific reaction conditions.

Precursor Chemistry and Functional Group Transformations

The synthesis of this compound is intrinsically linked to the chemistry of its precursors, namely halogenated acetic acids and the routes to generate the trichloroacetate moiety.

The synthesis of esters from various halogenated acetic acids is a well-established field. researchcommons.org Phthalimidomethyl and phthalimidoethyl esters of haloacetic acids, including trichloroacetic acid, have been synthesized through esterification reactions. researchcommons.org These reactions are typically carried out in a solvent like benzene (B151609) with a sulfuric acid catalyst. researchcommons.orgresearchcommons.org This demonstrates the versatility of using different halogenated acetic acids as starting materials for producing a range of esters.

The primary precursor, trichloroacetic acid, is itself synthesized through chlorination reactions. A common method is the reaction of chlorine with acetic acid in the presence of a suitable catalyst, such as red phosphorus. atamanchemicals.comwikipedia.org This process is an example of Hell–Volhard–Zelinsky halogenation. atamanchemicals.com

CH₃COOH + 3Cl₂ → CCl₃COOH + 3HCl

Another synthetic pathway to trichloroacetic acid is the oxidation of trichloroacetaldehyde. atamanchemicals.comwikipedia.org The efficiency of the chlorination process can be improved by starting with a mixture of glacial acetic acid and acetic anhydride, which can reduce the lengthy reaction times often required. google.com The presence of bromide ions in water sources can also lead to the formation of brominated disinfection byproducts during chlorination, highlighting the complex chemistry involved in halogenation reactions. scispace.com

Precursor Synthesis MethodReactantsCatalyst/ConditionsProduct
Hell-Volhard-Zelinsky Halogenation Acetic acid, ChlorineRed phosphorusTrichloroacetic acid atamanchemicals.comwikipedia.org
Oxidation TrichloroacetaldehydeOxidizing agentTrichloroacetic acid atamanchemicals.comwikipedia.org
Improved Chlorination Glacial acetic acid, Acetic anhydrideChlorination at 70-170°CTrichloroacetic acid google.com

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry aims to develop more efficient, sustainable, and scalable processes. For the synthesis of this compound and its analogues, this includes exploring advanced catalytic systems and process intensification strategies.

The use of chemoinformatics and "chemistry informer libraries" represents an advanced approach to evaluate and optimize synthetic methods. rsc.org This involves using standardized, complex molecules to test and compare different reaction conditions, allowing for a more systematic and data-driven approach to methods development. rsc.org

Furthermore, techniques like reactive distillation can be employed to improve process efficiency. For instance, in the production of 2-ethoxyethyl acetate (B1210297), a related compound, a reactive distillation apparatus allows for the simultaneous reaction and separation of products, driving the equilibrium towards higher yields. google.com Such process intensification strategies could be adapted for the synthesis of this compound to enhance production efficiency on an industrial scale.

Application of Continuous Flow Methodologies in Related Syntheses

The synthesis of esters, including haloacetates analogous to this compound, has increasingly benefited from the application of continuous flow chemistry. This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and greater scalability. organic-chemistry.orgorganic-chemistry.orgriken.jp The precise control over reaction parameters like temperature, pressure, and residence time in a continuous flow reactor allows for higher yields, improved purity, and more consistent product quality. mdpi.commdpi.com

Continuous flow systems, such as plug-flow reactors (PFR) and continuous stirred-tank reactors (CSTR), provide a controlled environment for esterification reactions. mdpi.com Research has shown that for esterification processes, PFRs can offer advantages in managing reaction temperatures and minimizing hotspots compared to CSTRs. mdpi.com The technology is not limited to simple esterifications; it has been successfully applied to more complex syntheses, including those involving organometallic reagents and the production of thermally sensitive compounds. organic-chemistry.org

Microwave-assisted continuous flow reactors represent a further advancement, combining the benefits of rapid microwave heating with the efficiencies of flow processing. nih.govresearchgate.net This combination can dramatically reduce reaction times and increase throughput, making it an attractive option for industrial-scale production. nih.gov For instance, the esterification of benzoic acid with various alcohols was optimized in a continuous flow microwave reactor, demonstrating significant improvements in productivity. researchgate.net

Research Findings in Continuous Flow Esterification

Detailed studies have demonstrated the effectiveness of continuous flow methodologies in various esterification and related reactions. For example, a continuous flow process was developed for the synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate, a compound structurally related to this compound. This process, detailed in a 2023 patent, achieved a 95% yield with a residence time of only 45 minutes.

Another relevant application is the decarboxylative trichloromethylation of aldehydes using sodium trichloroacetate in a continuous flow setup. Researchers successfully scaled this reaction, which involves a trichloroacetate precursor, to produce 2,2,2-trichloromethylcarbinols. The flow setup prevented potential reaction runaways and uncontrolled gas evolution, highlighting the enhanced safety of this approach. organic-chemistry.orgacs.orgacs.org By increasing the reaction temperature to 40 °C, a short residence time of 10 minutes was achieved in the plug-flow reactor, with isolated yields ranging from 71% to 93% on a 100 mmol scale. acs.org

The synthesis of other esters, such as dialkyl succinates and H-phosphinates, has also been successfully translated from batch to continuous flow processes, often with the aid of microwave irradiation. nih.gov In the case of H-phosphinate synthesis, the flow operation was found to be significantly more productive than the corresponding batch method. nih.gov

The following tables summarize key findings and parameters from various studies on continuous flow synthesis of related esters and compounds.

Table 1: Continuous Flow Synthesis of 2-Ethoxyethyl 4-methylbenzenesulfonate Data derived from a 2023 patent for a kilogram-scale production.

ParameterValue
Reactant 1 2-Ethoxyethanol
Reactant 2 Tosyl chloride
Base Triethylamine (TEA), KOH
Reactor Type Continuous Flow Reactor
Temperature 25°C
Residence Time 45 minutes
Yield 95%
Purity 99.2% by NMR

Table 2: Continuous Flow Decarboxylative Trichloromethylation Data from the synthesis of 2,2,2-trichloromethylcarbinols from aldehydes using sodium trichloroacetate. acs.orgacs.org

ParameterValue
Reactant 1 Aldehyde (0.5 M in DMSO with malonic acid)
Reactant 2 Sodium trichloroacetate (1.0 M in THF)
Reactor Type Plug-Flow Reactor
Temperature 40°C
Residence Time 10 minutes
Scale 100 mmol
Isolated Yield 71-93%

Table 3: Microwave-Assisted Continuous Flow Esterification of Phenyl-H-Phosphinic Acid Data comparing different conditions for the synthesis of various phosphinate esters. nih.gov

AlcoholTemperature (°C)Flow Rate (mL/min)Conversion (%)
n-Butanol1800.15100
n-Butanol1900.25100
n-Pentanol1800.15100
n-Pentanol1900.25100
n-Hexanol1800.1598
n-Hexanol1900.25100

These examples underscore the versatility and efficiency of continuous flow systems in synthesizing a range of esters and related compounds, suggesting a strong potential for the development of a similar process for this compound. The ability to achieve high yields and purity with short reaction times and improved safety makes it a compelling methodology for modern chemical manufacturing. mdpi.comacs.org

Reaction Pathways Involving the Ester Functionality

The ester linkage in this compound is susceptible to nucleophilic attack, primarily at the carbonyl carbon. This reactivity is a hallmark of ester functionality and leads to several key transformations.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to yield trichloroacetic acid and 2-ethoxyethanol. The highly electronegative chlorine atoms on the α-carbon enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. scbt.com The reaction mechanism can vary, with studies on similar esters like ethyl trichloroacetate suggesting potential pathways such as A-BAC3 (acid-catalyzed, base-catalyzed, termolecular) hydrolysis. researchgate.net This mechanism involves the formation of a tetrahedral intermediate. researchgate.net

Transesterification: This process involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst. This results in the exchange of the 2-ethoxyethyl group for the alkyl or aryl group of the reacting alcohol, forming a new trichloroacetate ester and releasing 2-ethoxyethanol.

The preparation of trichloroacetate esters is often achieved through the esterification of trichloroacetic acid with the corresponding alcohol, a reaction that underscores the reactivity of the ester functional group. google.com

Reactivity Profiles Attributed to the Polychlorinated Acetate Moiety

The trichloroacetate portion of the molecule confers unique reactivity, primarily centered around the stability of the trichloromethyl group and its ability to act as a leaving group.

A significant reaction pathway for trichloroacetate esters is decarboxylation, the loss of carbon dioxide. allen.in This reaction is particularly facile for trichloroacetic acid and its salts and can be initiated under thermal conditions or by using specific solvents. psu.educore.ac.uk The process is believed to proceed through the formation of a trichloroacetate anion, which then loses CO₂. core.ac.uk

The stability of the resulting trichloromethyl anion is a key driving force for this reaction. Studies conducted in solvents like dimethyl sulfoxide (B87167) (DMSO) have shown that the decarboxylation of trichloroacetic acid can occur at room temperature. psu.educore.ac.uk The solvent plays a crucial role in stabilizing the intermediates. psu.edu While direct studies on this compound are limited, it is anticipated to exhibit similar behavior, especially under conditions that promote the formation of the trichloroacetate ion.

In some contexts, the decarboxylation can be part of a redox process, as observed in mixtures of trichloroacetate ion and trichloroacetic acid in acetonitrile, which can produce trichloromethyl radicals. researchgate.netrsc.org

Table 1: Factors Influencing the Decarboxylation of Trichloroacetates

FactorDescriptionImpact on Reactivity
Solvent Polar aprotic solvents like DMSO and DMF can stabilize the transition state and intermediates. psu.eduacs.orgEnhances the rate of decarboxylation.
Temperature Increased temperature provides the necessary activation energy for C-C bond cleavage.Higher temperatures generally lead to faster decarboxylation.
Base The presence of a base can generate the trichloroacetate anion, the key intermediate for decarboxylation. acs.orgPromotes the reaction.

The decarboxylation of the trichloroacetate moiety is a primary route to generate the trichloromethyl anion (CCl₃⁻). psu.edu This anion is a potent nucleophile and a valuable intermediate in organic synthesis. psu.edusibran.ru

Once generated, the trichloromethyl anion can participate in several reactions:

Protonation: In the presence of a proton source, the anion is protonated to form chloroform (B151607) (CHCl₃). psu.edu

Nucleophilic Addition: The anion can add to electrophilic centers, such as the carbonyl group of aldehydes and ketones, to form trichloromethyl carbinols. acs.org

Generation of Dichlorocarbene (B158193): The trichloromethyl anion is unstable and can eliminate a chloride ion to form dichlorocarbene (:CCl₂), a highly reactive intermediate that can undergo cycloadditions with alkenes and other insertion reactions.

The generation of the trichloromethyl anion from trichloroacetic acid in DMSO has been shown to be an effective method for trapping it with electrophiles before it decomposes. psu.edu

Nucleophilic and Electrophilic Reactivity Patterns

This compound exhibits dual reactivity, capable of acting as both an electrophile and a precursor to a nucleophile.

Electrophilic Character: The carbonyl carbon of the ester is electrophilic due to the electron-withdrawing effects of the adjacent oxygen atom and the trichloromethyl group. scbt.com This makes it a target for attack by a wide range of nucleophiles, as seen in hydrolysis and transesterification reactions. nih.govresearchgate.net

Nucleophilic Precursor: Through decarboxylation, the molecule serves as a source for the nucleophilic trichloromethyl anion. psu.edu This anion can then react with various electrophiles. libretexts.org

This dual nature allows this compound to be a versatile reagent in organic synthesis, depending on the reaction conditions employed.

Kinetic and Thermodynamic Aspects of Reactivity

Kinetics: The rates of reactions involving this compound will be influenced by factors such as temperature, solvent, and the concentration of reactants and catalysts. For instance, the hydrolysis of esters is typically subject to kinetic control, with reaction rates dependent on the pH of the solution. researchgate.net The decarboxylation reaction rate is notably dependent on the solvent, with polar aprotic solvents like DMSO significantly accelerating the process. core.ac.uk Studies on the uncatalyzed esterification of carboxylic acids have shown that a second-order reversible kinetic model can be applied. maxwellsci.com

Thermodynamics: The thermodynamics of reactions involving this ester are governed by the relative stabilities of reactants and products. The decarboxylation reaction, for example, is generally considered irreversible due to the formation of gaseous carbon dioxide, which is entropically favored. allen.in Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) have been evaluated for the adsorption of the related trichloroacetic acid. researchgate.net For the esterification of oleic acid, the enthalpies of the activation step were found to be endothermic. uobaghdad.edu.iq

Further research would be necessary to quantify the specific kinetic and thermodynamic parameters for the reactions of this compound.

Role as a Synthetic Intermediate and Building Block

As a synthetic intermediate, this compound serves as a foundational component for constructing more elaborate chemical structures. It is classified as a building block in chemical synthesis, specifically as a C6 ester and an ether, indicating its utility in introducing specific carbon frameworks and functional groups into a target molecule. tcichemicals.com Its role is significant in the development of new organic materials and in the synthesis of pharmaceutical intermediates. The presence of the highly reactive trichloroacetate group makes it a valuable precursor for a variety of substitution and modification reactions. fiveable.me

The synthesis of complex molecules, such as natural products or pharmaceuticals, is a challenging endeavor that relies on the strategic assembly of smaller, less complex building blocks. solubilityofthings.comnumberanalytics.comnumberanalytics.combioengineer.org this compound functions as one such building block. tcichemicals.com While not always directly incorporated into the final complex structure, it plays a crucial role in the creation of key intermediates. For example, it is used in the preparation of other esters through nucleophilic substitution, where the trichloroacetate group is replaced by another alcohol-derived moiety. This process allows for the step-wise construction of molecules with increasing complexity.

A specific application is in the synthesis of herbicidal compounds. For instance, it is a key reactant in the preparation of trichlopyr butoxyethyl ester, a pyridine (B92270) oxycarboxylic acid class herbicide. google.com This synthesis involves the esterification of an intermediate with ethylene (B1197577) glycol monobutyl ether, a reaction analogous to the formation of this compound itself, highlighting its role in building up agrochemical structures. google.com

Table 1: Synthesis of Trichlopyr Butoxyethyl Ester

This interactive table details the reaction conditions for synthesizing a complex agrochemical using a trichloroacetate intermediate.

CatalystSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Butyl titanateToluene1164-799.9796.98
p-Toluenesulfonic acidBenzene1164-799.696.21
Metatitanic acid butyl esterDichloroethane1164-7-96.51
p-Toluenesulfonic acidThiacyclohexane1164-7-96.42

Data sourced from patent CN109180570A. google.com

This compound serves as a precursor for various chemical reagents. Its primary role is as a source for other esters and derivatives necessary for developing new materials. A significant application of related trichloroacetate compounds, such as ethyl trichloroacetate and sodium trichloroacetate, is as precursors for the generation of dichlorocarbene (:CCl₂). wikipedia.orgvaia.comwikipedia.org Dichlorocarbene is a highly reactive intermediate used in organic synthesis, particularly for the construction of dichlorocyclopropanes via addition to alkenes. wikipedia.orgelsevierpure.com The generation from an ester like ethyl trichloroacetate typically involves treatment with a base like sodium methoxide. wikipedia.org By analogy, this compound is also a potential precursor for dichlorocarbene, offering an alternative with different solubility properties due to the ethoxyethyl group. wikipedia.org

The compound also acts as a precursor in the synthesis of specific pharmaceutical intermediates, although it is not typically used directly in therapeutic applications. evonik.com Its structure allows for modification into various molecules that are then incorporated into larger, biologically active compounds.

Applications as Protecting Groups in Multifunctional Synthesis

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. libretexts.orgmasterorganicchemistry.com This process is known as protection, and the temporary blocking unit is a protecting group. wikipedia.org this compound can be used to introduce a protecting group for alcohols and amines.

The "ethoxyethyl" (EE) acetal (B89532) is a known protecting group for alcohols. fiveable.mewikipedia.org It is stable under harsh basic conditions, which makes it valuable in syntheses involving strong bases or organometallic reagents. acs.org The EE group can be readily removed (deprotected) under mild acidic conditions to regenerate the original alcohol. fiveable.meacs.org This stability profile allows for selective reactions to be performed on other parts of a molecule without affecting the protected alcohol. The use of different protecting groups with distinct removal conditions, known as an orthogonal strategy, is fundamental in complex synthesis. fiveable.mewikipedia.org

The trichloroacetate moiety itself, when part of an ester linkage, can also be considered a form of protection for a carboxylic acid or an alcohol. The 2,2,2-trichloroethoxycarbonyl (Troc) group, which is structurally similar, is a well-established protecting group for both hydroxy and amino groups, typically removed using zinc powder. tcichemicals.com

Table 2: Comparison of Common Alcohol Protecting Groups

This interactive table compares the stability of various protecting groups used in organic synthesis.

Protecting GroupAbbreviationStable to AcidStable to BaseStable to HydrogenolysisStable to Fluoride
Ethoxyethyl etherEENoYesYesYes
Benzyl etherBnYesYesNoYes
tert-Butyldimethylsilyl etherTBDMSNoYesYesNo
Tetrahydropyranyl etherTHPNoYesYesYes
tert-ButyloxycarbonylBocNoYesYesYes

General stability data sourced from various organic chemistry resources. fiveable.memasterorganicchemistry.comwikipedia.org

Catalytic and Reagent Applications in Chemical Transformations

This compound is utilized as a reagent in various organic transformations. Its most significant application as a reagent is likely as a source of dichlorocarbene (:CCl₂). wikipedia.orgelsevierpure.com The thermal decomposition of the related sodium trichloroacetate generates dichlorocarbene through the loss of carbon dioxide and a chloride ion. vaia.comwikipedia.orgpearson.com A similar pathway is accessible from esters like this compound upon treatment with a strong base. wikipedia.org The generated dichlorocarbene can then participate in cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes, a valuable motif in synthetic chemistry.

The compound can also undergo nucleophilic substitution reactions where the entire trichloroacetate group acts as a leaving group, allowing for the introduction of the 2-ethoxyethyl group onto other molecules. While direct catalytic applications of the compound itself are not widely documented, it serves as a precursor to catalytically active species or participates in catalyst-driven reactions. For example, the synthesis of trichlopyr butoxyethyl ester from a trichloroacetate intermediate is facilitated by catalysts such as butyl titanate or p-toluenesulfonic acid. google.com

Table 3: List of Mentioned Compounds

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the precise determination of molecular structure.

Proton (¹H) NMR spectroscopy of 2-Ethoxyethyl trichloroacetate (B1195264) is anticipated to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide valuable information for structural assignment. Based on the structure of 2-Ethoxyethyl trichloroacetate, four distinct proton signals are expected.

The ethoxy group gives rise to a triplet for the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group. The two methylene groups of the ethyl ether portion of the molecule are in different chemical environments and are therefore expected to produce two distinct signals, likely triplets, due to coupling with each other.

Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.2Triplet3HCH₃-CH₂-O-
b~3.6Quartet2HCH₃-CH₂-O-
c~3.8Triplet2H-O-CH₂-CH₂-O-
d~4.5Triplet2H-O-CH₂-CH₂-O-

Note: The predicted chemical shifts are based on typical values for similar functional groups and the actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. Based on its structure, six distinct carbon signals are expected.

The trichloromethyl group (CCl₃) and the carbonyl carbon (C=O) of the ester are expected to appear at the downfield end of the spectrum due to the strong deshielding effects of the electronegative chlorine and oxygen atoms, respectively. The carbon atoms of the ethoxyethyl moiety will resonate at higher field positions.

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~15CH₃-CH₂-O-
~67CH₃-CH₂-O-
~69-O-CH₂-CH₂-O-
~70-O-CH₂-CH₂-O-
~90-C(O)CCl₃
~162-C(O)CCl₃

Note: The predicted chemical shifts are based on typical values for similar functional groups and the actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester and ether functional groups, as well as the carbon-chlorine bonds.

A strong absorption band is anticipated in the region of 1750-1735 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group (C=O). The presence of the ether linkage (-C-O-C-) will be indicated by a strong absorption in the 1200-1000 cm⁻¹ region. The C-Cl stretching vibrations of the trichloromethyl group are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2980-2850MediumC-H stretchAlkane
~1750StrongC=O stretchEster
~1200-1000StrongC-O stretchEther and Ester
~800-600Medium-StrongC-Cl stretchTrichloromethyl

Note: The predicted absorption bands are based on typical values for similar functional groups and the actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce the molecular structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks with a characteristic isotopic pattern. The fragmentation of the molecular ion will lead to the formation of various fragment ions, providing further structural information.

Observed Mass Spectrum Data for this compound chemicalbook.com

m/zRelative Intensity (%)Possible Fragment Ion
234Low[C₆H₉³⁵Cl₃O₃]⁺ (Molecular Ion)
1125.4[C₄H₈O₂Cl]⁺
1108.3[C₄H₈O₂Cl]⁺
851.3[C₄H₅O₂]⁺
843.3[C₄H₄O₂]⁺
832.1[C₄H₃O₂]⁺
825.1[C₄H₂O₂]⁺
738.3[C₃H₅O₂]⁺
7230.0[C₃H₄O₂]⁺
651.2[C₂HOCl]⁺
634.0[C₂HOCl]⁺
604.4[C₂H₄O₂]⁺
59100.0[C₂H₃O₂]⁺ (Base Peak)
4582.4[C₂H₅O]⁺
4418.5[C₂H₄O]⁺
4313.1[C₂H₃O]⁺
416.0[C₃H₅]⁺
3156.3[CH₃O]⁺
2932.6[C₂H₅]⁺

A plausible fragmentation pathway involves the initial cleavage of the ester bond, leading to the formation of the ethoxyethyl cation and the trichloroacetate radical, or vice versa. Further fragmentation of these initial products would then lead to the observed smaller fragment ions. The base peak at m/z 59 likely corresponds to the [C₂H₃O₂]⁺ ion.

Advanced Spectroscopic Techniques and Data Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. compoundchem.comwikipedia.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and conformational details. compoundchem.comwikipedia.org

This technique involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. compoundchem.comwikipedia.org The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. Through complex mathematical analysis of the diffraction data, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

While no published crystal structure for this compound is currently available, this technique remains the gold standard for the definitive structural determination of crystalline organic compounds. excillum.com The insights gained from X-ray crystallography would be invaluable for understanding the molecule's conformation in the solid state and for correlating its structure with its physical and chemical properties.

Integration with Chemometric Approaches for Data Interpretation

The comprehensive datasets generated by advanced spectroscopic techniques, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, often contain subtle and overlapping signals that can be challenging to interpret through simple visual inspection. Chemometric methods provide a suite of mathematical and statistical tools to extract meaningful chemical information from this complex multivariate data. nih.gov For the analysis of this compound, integrating spectroscopic data with chemometric approaches allows for a more robust and detailed characterization.

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique frequently employed for the exploratory analysis of spectroscopic data. americanpharmaceuticalreview.com PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables known as principal components (PCs). nih.gov These PCs represent the directions of maximum variance in the dataset. By plotting the scores of the first few PCs, it is possible to visualize the clustering of samples, identify outliers, and understand the main sources of variation within the data. learnche.org

In the context of this compound, PCA can be applied to a set of its IR spectra, for instance, to differentiate between batches of the compound, monitor its stability over time, or detect the presence of impurities. Variations in the manufacturing process or degradation of the compound can lead to subtle changes in the vibrational modes of the molecule, which will be reflected in the IR spectra. These spectral variations, although minor, can be effectively captured by PCA.

Detailed Research Findings

While specific chemometric studies on this compound are not extensively documented in publicly available literature, the application of these methods to structurally related compounds, such as other esters and chlorinated organic molecules, provides a strong basis for its analysis. researchgate.net For example, research on various industrial esters has demonstrated the utility of PCA in classifying samples based on their spectroscopic fingerprints. researchgate.net

A hypothetical study on this compound could involve acquiring IR spectra from multiple production batches. Each spectrum, consisting of absorbance values at many different wavenumbers, represents a single point in a high-dimensional space. PCA would then be used to analyze this dataset. The first principal component (PC1) would likely capture the most significant spectral variations, which could be related to concentration differences or major instrumental drift. The second principal component (PC2) would capture the next largest source of variation, orthogonal to PC1, and might be associated with more subtle structural changes or the presence of specific impurities.

The loadings plot for each PC would indicate which wavenumbers (i.e., which molecular vibrations) are most influential in differentiating the samples. For this compound, key vibrational bands would include the C=O stretch of the ester group, C-O stretching vibrations, and the C-Cl stretches of the trichloroacetate group. spectroscopyonline.comorgchemboulder.com Variations in the positions and intensities of these bands would be highlighted in the PCA loadings.

To illustrate this, consider a scenario where several batches of this compound are analyzed. Some batches may contain trace amounts of the starting materials, such as 2-ethoxyethanol (B86334) or trichloroacetic acid, or byproducts from the synthesis. These impurities would introduce unique spectral features that would allow PCA to distinguish the affected batches from the pure compound.

Interactive Data Tables

The following data table represents a plausible outcome of a Principal Component Analysis of the Fourier-transform infrared (FTIR) spectra of different batches of this compound. The scores for the first two principal components (PC1 and PC2) are shown, along with the percentage of the total variance in the data that each PC explains.

Sample IDPC1 ScorePC2 ScoreNotes
Batch_01-1.520.25Standard Production
Batch_02-1.480.31Standard Production
Batch_031.75-1.20Contains trace impurities
Batch_04-1.390.19Standard Production
Batch_051.68-1.15Contains trace impurities
Batch_060.951.50Slight degradation detected

Variance Explained by Principal Components: PC1: 78.5%, PC2: 15.2%

In this hypothetical dataset, the standard production batches cluster together with similar negative scores on PC1 and positive scores on PC2. The batches with impurities show distinct positive scores on PC1 and negative scores on PC2, indicating a clear separation. The slightly degraded batch is separated primarily along PC2.

The loadings for these principal components would reveal the spectral regions responsible for this separation. The table below illustrates potential key wavenumbers and their corresponding vibrational assignments that might have high loadings on PC1 and PC2, thus driving the observed clustering.

Wavenumber (cm⁻¹)Vibrational AssignmentPotential Influence on PCs
1750-1735C=O stretch (ester)High loading on PC1, indicating variations in purity or concentration.
1300-1000C-O stretchSignificant loadings on PC1 and PC2, sensitive to conformational changes.
850-650C-Cl stretchHigh loading on PC1, differentiating based on the trichloroacetate moiety.
3500-3200O-H stretch (from alcohol impurity)High loading on PC2, identifying batches with residual 2-ethoxyethanol.

By integrating advanced spectroscopic methodologies with these chemometric approaches, a more profound and nuanced understanding of the chemical nature of this compound can be achieved, enabling enhanced quality control and a deeper insight into its molecular characteristics.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to characterizing the intrinsic properties of 2-Ethoxyethyl trichloroacetate (B1195264). These computational techniques allow for a detailed examination of its electronic properties and conformational landscape.

Density Functional Theory (DFT) Studies of Electronic Properties (e.g., HOMO-LUMO Gap)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-Ethoxyethyl trichloroacetate, DFT calculations can elucidate its electronic properties, such as the distribution of electron density, electrostatic potential, and frontier molecular orbitals.

A key parameter derived from DFT calculations is the HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. growingscience.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move electrons from the low-energy HOMO to the high-energy LUMO. growingscience.com Conversely, a small gap indicates a molecule is more reactive.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Haloacetate Ester

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap7.3 eVIndicates chemical reactivity and kinetic stability. A larger gap implies greater stability.
Dipole Moment2.5 DMeasures the polarity of the molecule, influencing its solubility and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 2-ethoxyethyl group in this compound allows it to adopt multiple conformations, which can influence its physical properties and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

For esters, a key conformational feature is the orientation around the C-O single bond of the ester group, which can exist in s-cis (Z) and s-trans (E) conformations. For most esters, the Z conformation is strongly favored due to a combination of steric and electronic effects. researchgate.net Computational methods like molecular mechanics and quantum chemistry can be used to calculate the relative energies of different conformers.

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound in a more dynamic and realistic manner, for instance, in a solvent. MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion. This allows for the study of not only the preferred conformations but also the transitions between them and the influence of the environment on the molecule's flexibility. Such simulations can provide insights into how the molecule might interact with biological macromolecules or how it behaves in different solvents. The technique is a useful predictive tool for examining structural and dynamical properties. rutgers.edu

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the associated activation energies, providing a deeper understanding of the reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or toxicity. nih.gov By developing mathematical models based on molecular descriptors, QSAR can provide insights into the mechanisms of action and predict the activity of new or untested compounds. nih.govnih.gov

For a compound like this compound, QSAR models could be developed to predict its potential toxicity. These models would use a variety of molecular descriptors, including:

Lipophilic parameters: such as the logarithm of the octanol-water partition coefficient (logP), which describes the compound's hydrophobicity and its ability to cross biological membranes.

Electronic parameters: such as atomic charges, dipole moment, and HOMO/LUMO energies, which relate to the molecule's ability to engage in electrostatic or covalent interactions.

Steric parameters: which describe the size and shape of the molecule and can influence its ability to bind to a biological target.

QSAR studies on other esters and chlorinated compounds have demonstrated the utility of this approach in predicting toxicity. dtic.milresearchgate.net For example, the toxicity of some chlorinated compounds has been correlated with their action on the GABA receptor. dtic.mil A robust QSAR model for haloacetate esters could help to identify the key structural features that contribute to their toxicity and provide a basis for understanding their mechanism of action at a molecular level.

Table 2: Common Molecular Descriptors Used in QSAR Modeling for Toxicity Prediction

Descriptor ClassExample DescriptorsRelevance to this compound
Lipophilic logP (octanol-water partition coefficient)Influences absorption, distribution, and membrane transport.
Electronic HOMO/LUMO energies, Atomic Charges, Dipole MomentRelate to reactivity, electrostatic interactions, and potential for covalent bond formation.
Steric/Topological Molecular Weight, Molecular Volume, Connectivity IndicesDescribe the size and shape of the molecule, which can affect binding to biological targets.

Predictive Computational Tools for Chemical Behavior and Design

Beyond mechanistic and QSAR studies, a range of predictive computational tools can be employed to assess the likely behavior of this compound and to guide the design of safer alternatives. These tools are becoming increasingly important in chemical risk assessment and drug discovery. inotiv.com

Computational toxicology programs, such as the U.S. Environmental Protection Agency's (EPA) ToxCast, utilize high-throughput screening data to build predictive models for the toxicity of thousands of chemicals. nih.govresearchgate.net These models can be used to prioritize chemicals for further testing and to provide an initial assessment of their potential hazards. Such in silico tools can be applied to this compound to predict a range of potential toxicological endpoints. toxicology.org

Furthermore, computational chemistry plays a crucial role in the design of new molecules with desired properties and reduced toxicity. By understanding the structural features associated with the toxicity of this compound, for example, through QSAR studies, it is possible to computationally design new analogues where these toxicophoric features are modified or removed while retaining the desired functionality. This in silico design process can significantly reduce the need for extensive synthesis and animal testing in the development of safer chemical products.

Environmental Fate and Degradation Mechanisms

Hydrolytic Stability and Degradation Pathways

The hydrolysis of 2-Ethoxyethyl trichloroacetate (B1195264) would involve the cleavage of the ester bond to yield 2-Ethoxyethanol (B86334) and Trichloroacetic acid.

Esters can undergo hydrolysis under acidic, neutral, or alkaline conditions. The reaction with pure water is typically very slow and is often catalyzed by acids or bases. chemguide.co.ukwikipedia.org

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, the hydrolysis of an ester is a reversible reaction. To achieve complete hydrolysis, an excess of water is typically required. chemguide.co.uk The mechanism is the reverse of Fischer esterification. wikipedia.org

Alkaline Hydrolysis (Saponification) : Under alkaline conditions, such as in the presence of sodium hydroxide, the hydrolysis of an ester is an irreversible reaction that proceeds to completion. wikipedia.org This process, also known as saponification, results in the formation of an alcohol and the salt of the carboxylic acid. chemguide.co.uk

For trichloroacetate esters specifically, the rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. For instance, the hydrolysis of ethyl trichloroacetate has been shown to increase non-linearly with an increase in hydronium ion concentration. acs.org

Table 1: General Hydrolysis Reactions of Esters

ConditionReactantsProductsReversibility
AcidicEster, Water, Acid CatalystCarboxylic Acid, AlcoholReversible
AlkalineEster, Base (e.g., NaOH)Carboxylate Salt, AlcoholIrreversible

Photolytic Degradation Processes

Information specific to the photolytic degradation of 2-Ethoxyethyl trichloroacetate is limited. However, insights can be drawn from studies on related compounds.

Trichloroacetic acid (TCA), a potential hydrolysis product, has been shown to undergo photodegradation. nih.gov Studies on the photosonochemical degradation of TCA have shown that the process is influenced by pH and dissolved gases. nih.gov The complete photodissociation of trichloroacetic acid can yield hydrochloric acid, carbon dioxide, and chloroform (B151607). researchgate.net

The photolytic degradation of other esters, such as phthalic acid esters, has been studied under various conditions, including UV light alone and in the presence of photocatalysts like titanium dioxide (TiO₂) and bismuth tungstate (B81510) (Bi₂WO₆). frontiersin.org These studies indicate that the degradation pathways can involve the cleavage of bonds within the molecule, leading to various transformation products. frontiersin.org

Biodegradation and Biotransformation Pathways in Environmental Compartments

Specific biodegradation studies on this compound are not available. The biodegradability of this compound would depend on the microbial breakdown of both the 2-ethoxyethyl and the trichloroacetate moieties.

For structurally similar compounds like 2-Ethoxyethyl acetate (B1210297), it is suggested that bacteria in soil and water will break it down. dcceew.gov.au The biodegradation of fatty alcohol ethoxylates, which share the ethoxy group, involves mechanisms such as the intramolecular scission of the surfactant and oxidation of the alkyl chain. nih.gov Under anaerobic conditions, the biodegradation of linear alcohol ethoxylates can begin with the cleavage of the terminal ethoxy unit, releasing acetaldehyde. researchgate.net

The trichloroacetate portion is generally more resistant to biodegradation. However, some microbial degradation of halogenated acetic acids has been observed under specific conditions.

Occurrence and Formation as Disinfection By-Products

There is no direct evidence to suggest that this compound is a common disinfection by-product (DBP). Disinfection by-products are formed when disinfectants like chlorine react with naturally occurring organic matter in water. nih.govnih.gov The most common regulated classes of DBPs are trihalomethanes (THMs) and haloacetic acids (HAAs). youtube.com

While trichloroacetic acid is a known and regulated haloacetic acid, the formation of its 2-ethoxyethyl ester during water disinfection has not been widely reported. The formation of DBPs is a complex process influenced by factors such as the type and concentration of organic precursors, disinfectant type and dose, temperature, pH, and reaction time. youtube.com

Environmental Distribution and Transport Mechanisms in Aquatic and Terrestrial Systems

The environmental distribution and transport of this compound would be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Based on the properties of a similar compound, 2-Ethoxyethyl acetate, it can be inferred that this compound may be released into the atmosphere, where it would exist in the gas phase. dcceew.gov.au In the air, it would likely be broken down by sunlight and chemical reactions within a few days. dcceew.gov.au If released into water, it is expected to dissolve. dcceew.gov.au Its transport between environmental compartments would be influenced by its partitioning behavior. Compounds with high Kow values tend to partition into sediments. nih.gov

The environmental fate of related ethoxylated compounds, such as alkylphenol ethoxylates, shows that they can be found in various environmental compartments, including air, water, and sediment. nih.gov The degradation of these compounds is often faster in the water column compared to sediment. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 2-Ethoxyethyl trichloroacetate (B1195264) are not extensively documented in peer-reviewed journals. Future research could focus on developing greener and more efficient synthetic pathways, moving away from traditional methods that may involve hazardous reagents or produce significant waste. Key areas for exploration include:

Biocatalysis: Utilizing enzymes as catalysts could offer a highly selective and environmentally benign route to 2-Ethoxyethyl trichloroacetate. This approach aligns with the principles of green chemistry by minimizing waste and often allowing for reactions under milder conditions.

Flow Chemistry: Continuous flow processes present an opportunity for safer, more scalable, and consistent production. Flow chemistry can enhance reaction efficiency and reduce the risks associated with handling potentially hazardous materials by minimizing the reaction volume at any given time.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis process compared to traditional volatile organic compounds.

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic Approach Potential Advantages Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste. Identification of suitable enzymes, optimization of reaction parameters.
Flow Chemistry Enhanced safety, scalability, improved process control. Reactor design, optimization of flow rates and residence times.
Green Solvents Reduced environmental impact, potential for recycling. Solvent screening, investigation of solubility and reactivity.

Exploration of Undiscovered Reactivity Patterns and Synthetic Applications

The reactivity of the trichloroacetate functional group suggests that this compound could serve as a valuable reagent in organic synthesis. The electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Future research should aim to systematically investigate its reactivity with a diverse range of nucleophiles and explore its potential in various chemical transformations.

Potential areas of investigation include:

Acylation Reactions: Its utility as an acylating agent for alcohols, amines, and other nucleophiles could be explored for the synthesis of a variety of esters and amides.

Radical Reactions: The trichloromethyl group could participate in radical reactions, opening avenues for the introduction of this functional group into organic molecules.

Precursor for Other Compounds: It could serve as a precursor for the synthesis of other functionalized molecules through substitution or elimination reactions.

Advanced Computational Modeling for Deeper Mechanistic Understanding

In the absence of extensive experimental data, computational modeling can provide invaluable insights into the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Predict Molecular Properties: Calculate geometric parameters, vibrational frequencies, and electronic properties to build a fundamental understanding of the molecule.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the kinetics and thermodynamics of potential reactions, guiding experimental design.

Simulate Spectroscopic Data: Predict NMR, IR, and other spectral data to aid in the characterization of the compound and its reaction products.

Interdisciplinary Research in Environmental Chemistry and Mechanistic Toxicology

Given the presence of a chlorinated functional group and its ester linkage, understanding the environmental fate and toxicological profile of this compound is crucial. While specific data is lacking, research on analogous compounds such as 2-ethoxyethyl acetate (B1210297) and trichloroacetic acid can provide a preliminary framework for investigation.

Key research questions include:

Environmental Persistence and Degradation: Studies on its biodegradability, potential for hydrolysis, and photochemical degradation are needed to assess its persistence in the environment.

Toxicity to Organisms: Ecotoxicological studies on various organisms are necessary to determine its potential impact on ecosystems.

Metabolic Pathways: Investigating how organisms metabolize this compound is essential for understanding its potential toxicity and mechanisms of action. Research on related compounds suggests that hydrolysis to 2-ethoxyethanol (B86334) and trichloroacetic acid is a likely metabolic pathway.

Interdisciplinary collaboration between chemists, toxicologists, and environmental scientists will be paramount in building a comprehensive understanding of the potential environmental and health implications of this compound.

Q & A

Q. What are the optimized synthetic routes for 2-ethoxyethyl trichloroacetate, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves esterification of trichloroacetic acid with 2-ethoxyethanol. Key variables include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling agents enhance ester formation .
  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) improve reactant solubility and reaction kinetics .
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and byproduct suppression . Post-synthesis purification via fractional distillation or chromatography ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • FTIR/Raman spectroscopy : Identifies functional groups (C=O stretch at ~1740 cm⁻¹, C-O-C at ~1100 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms molecular structure (e.g., ethoxy methylene protons at δ 3.5–4.0 ppm) .
  • GC-MS/HPLC : Quantifies purity and detects trace impurities (e.g., unreacted trichloroacetic acid) .
  • X-ray crystallography : Resolves crystal packing and molecular geometry in solid-state studies .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

The electrophilic carbonyl carbon (C=O) is highly polarized due to electron-withdrawing trichloromethyl groups, facilitating nucleophilic attack. Kinetic studies show:

  • Solvent effects : Reaction rates increase in polar solvents (e.g., DMF) due to stabilization of the transition state .
  • Steric hindrance : The ethoxyethyl group moderately slows nucleophilic access, requiring optimized steric conditions . Computational models (DFT/B3LYP) predict activation energies and transition-state geometries for mechanistic validation .

Q. What are the conflicting hypotheses regarding the hepatocarcinogenic potential of trichloroacetate derivatives, and how can these be resolved experimentally?

  • PPARα activation hypothesis : Trichloroacetates may induce liver tumors via peroxisome proliferation in mice, but this mechanism is inconsistent in rats .
  • Alternative pathways : DNA hypomethylation, oxidative stress, or H-ras mutations (observed in murine models) suggest species-specific mechanisms . Resolution strategies :
  • Knockout models : PPARα-null mice can test carcinogenicity independence from this pathway .
  • Comparative genomics : Identify conserved vs. species-specific gene responses using RNA-seq .

Q. How can researchers address discrepancies in reported metabolic pathways of this compound across in vitro and in vivo systems?

  • In vitro limitations : Liver microsomes may underestimate hydrolysis rates due to lack of systemic factors (e.g., esterases in plasma) .
  • In vivo complexities : Interspecies variation (e.g., mouse vs. human CYP450 isoforms) alters metabolite profiles . Methodological solutions :
  • Cross-species assays : Parallel testing in humanized liver models and rodent systems .
  • Isotopic tracing : Use ¹⁴C-labeled compounds to track metabolite distribution and elimination .

Data Contradiction Analysis

Q. Why do toxicity studies report divergent NOAELs (No Observed Adverse Effect Levels) for this compound?

Discrepancies arise from:

  • Dose regimens : Subchronic vs. chronic exposure studies yield different thresholds .
  • Endpoint selection : Histopathology (e.g., hepatocellular hyperplasia) vs. biochemical markers (e.g., ALT elevation) . Standardization approach : Adopt OECD guidelines for harmonized dosing, duration, and endpoint criteria .

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Feasible Synthetic Routes

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2-Ethoxyethyl trichloroacetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.